molecular formula C14H11F3N4O2 B5751406 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide

Katalognummer: B5751406
Molekulargewicht: 324.26 g/mol
InChI-Schlüssel: ODENRWUBXPZANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide, also known as ITPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITPP is a hemoglobin allosteric effector, which means it can increase the oxygen carrying capacity of blood by altering the conformation of hemoglobin. This unique property of ITPP has led to its investigation as a potential treatment for various diseases, including cancer and ischemic heart disease.

Wirkmechanismus

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide exerts its effects by binding to hemoglobin and altering its conformation, which increases the affinity of hemoglobin for oxygen. This results in an increase in the oxygen carrying capacity of blood, which can enhance oxygen delivery to tissues and organs.
Biochemical and Physiological Effects:
This compound has been shown to increase the oxygen carrying capacity of blood and enhance oxygen delivery to tissues and organs. This can result in improved tissue oxygenation and enhanced metabolic function. Additionally, this compound has been shown to improve cardiac function in animal models of ischemic heart disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide for lab experiments is its ability to increase the oxygen carrying capacity of blood, which can enhance the efficacy of various experimental treatments. Additionally, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of this compound is its short half-life, which may limit its therapeutic efficacy in certain applications.

Zukünftige Richtungen

There are several potential future directions for research on 2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further investigation into the potential therapeutic applications of this compound in cancer, ischemic heart disease, and other diseases is warranted. Finally, there is a need for more research on the safety and toxicity of this compound in humans, as well as its potential use in sports medicine.

Synthesemethoden

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of isonicotinic acid with hydrazine hydrate in the presence of trifluoroacetic acid and trifluoromethylphenyl isocyanate. Other methods include the reaction of isonicotinoyl chloride with hydrazine hydrate in the presence of a base and the reaction of isonicotinic acid with 3-(trifluoromethyl) phenylhydrazine in the presence of a coupling reagent.

Wissenschaftliche Forschungsanwendungen

2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to increase the oxygen carrying capacity of blood, which can enhance the efficacy of chemotherapy and radiation therapy. In ischemic heart disease, this compound has been shown to improve cardiac function by increasing oxygen delivery to the heart muscle. Additionally, this compound has been investigated for its potential use in sports medicine to enhance athletic performance by increasing the oxygen carrying capacity of blood.

Eigenschaften

IUPAC Name

1-(pyridine-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2/c15-14(16,17)10-2-1-3-11(8-10)19-13(23)21-20-12(22)9-4-6-18-7-5-9/h1-8H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODENRWUBXPZANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.